1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18851503
Molecular Formula: C12H14ClF3O
Molecular Weight: 266.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClF3O |
|---|---|
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C12H14ClF3O/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
| Standard InChI Key | JBBJPSOLNJVDQN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC=C1OC(F)(F)F)CCCCl |
Introduction
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring with three distinct substituents: a chloropropyl group, an ethyl group, and a trifluoromethoxy group. Its molecular formula is C12H14ClF3O, and it has a molecular weight of approximately 266.68 g/mol. This compound is of interest in various chemical applications and research contexts due to its unique chemical properties and reactivity patterns.
Synthesis Methods
The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene typically involves multi-step organic synthesis processes. In industrial settings, continuous flow reactors are often employed to enhance yield and purity, utilizing advanced purification techniques like distillation and chromatography.
Biological Activity and Applications
The biological activity of this compound is primarily influenced by its trifluoromethoxy group, which may enhance interactions with specific enzymes or receptors. This can lead to altered biological activities, making it a candidate for further investigation in pharmaceutical research. Understanding these interactions is crucial for developing potential therapeutic applications or assessing environmental impacts.
Potential Applications
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Pharmaceutical Research: Investigating interactions with enzymes or receptors for therapeutic applications.
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Environmental Impact Assessment: Understanding its effects on biological systems.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene, but they differ in their substituents and properties:
| Compound Name | Description |
|---|---|
| 1-(3-Chloropropyl)-4-ethylbenzene | Similar structure but lacks the trifluoromethoxy group. |
| 1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene | Similar substituents but without the ethyl group. |
| 4-Ethyl-3-(trifluoromethoxy)benzene | Contains the trifluoromethoxy group but lacks the chloropropyl substituent. |
Research Findings and Future Directions
Research on 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene focuses on its binding affinities and mechanisms of action within biological systems. The trifluoromethoxy group may enhance interactions with specific molecular targets, leading to altered biological activities. Further studies are needed to fully explore its therapeutic potential and environmental impact.
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